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Compound of Interest

Methyl 4-oxotetrahydro-2H-pyran-
Compound Name:
3-carboxylate

Cat. No.: B174112

Introduction

Pyran carboxylates, a versatile class of heterocyclic compounds, have emerged as a significant
scaffold in medicinal chemistry and drug discovery. Possessing a six-membered ring containing
an oxygen atom and a carboxylate group, these molecules exhibit a broad spectrum of
pharmacological activities. Their diverse biological profile, encompassing anticancer,
antimicrobial, anti-inflammatory, antioxidant, and antithrombotic properties, has positioned them
as promising candidates for the development of novel therapeutics. This technical guide
provides an in-depth overview of the potential therapeutic applications of pyran carboxylates,
focusing on their mechanisms of action, supported by quantitative data, detailed experimental
protocols, and visual representations of relevant biological pathways and workflows.

Anticancer Applications

Pyran carboxylate derivatives have demonstrated significant potential as anticancer agents,
operating through various mechanisms to inhibit tumor growth and induce cancer cell death.

Mechanism of Action: Topoisomerase Il and CDK2
Inhibition

A key mechanism underlying the anticancer activity of certain pyran carboxylates is the
inhibition of Topoisomerase Il, an essential enzyme involved in DNA replication and
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chromosome segregation. By stabilizing the Topoisomerase II-DNA cleavage complex, these
compounds lead to DNA double-strand breaks and subsequently trigger apoptosis.

Another critical target is Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle,
particularly at the G1/S phase transition. Inhibition of CDK2 by pyran carboxylates disrupts the
cell cycle progression, leading to cell cycle arrest and preventing cancer cell proliferation.

/ Nodes PyranCarboxylate [label="Pyran Carboxylate\nDerivative", fillcolor="#4285F4",
fontcolor="#FFFFFF"]; Topoll [label="Topoisomerase II", fillcolor="#EA4335",
fontcolor="#FFFFFF"]; DNA [label="DNA", shape=cylinder, fillcolor="#FBBC05",
fontcolor="#202124"]; CleavageComplex [label="Stabilized Topo 1I-DNA\nCleavage Complex",
fillcolor="#F1F3F4", fontcolor="#202124"]; DSB [label="DNA Double-Strand\nBreaks",
fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse,
fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges PyranCarboxylate -> Topoll [label="Inhibits"]; Topoll -> DNA [label="Binds and
cleaves"]; Topoll -> CleavageComplex [style=dashed]; CleavageComplex -> DSB; DSB ->
Apoptosis [label="Induces"]; } dot Caption: Inhibition of Topoisomerase Il by pyran
carboxylates.

/ Nodes PyranCarboxylate [label="Pyran Carboxylate\nDerivative", fillcolor="#4285F4",
fontcolor="#FFFFFF"]; CDK2 [label="CDK2/Cyclin E", fillcolor="#EA4335",
fontcolor="#FFFFFF"]; Rb [label="Rb", fillcolor="#FBBC05", fontcolor="#202124"]; pRb
[label="pRb (Inactive)", fillcolor="#F1F3F4", fontcolor="#202124"]; E2F [label="E2F",
fillcolor="#34A853", fontcolor="#FFFFFF"]; G1_S_Transition [label="G1/S Phase\nTransition",
shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

I/l Edges PyranCarboxylate -> CDK2 [label="Inhibits"]; CDK2 -> Rb [label="Phosphorylates"];
Rb -> E2F [label="Inhibits"]; pRb -> E2F [style=invis]; E2F -> G1_S_Transition
[label="Promotes"]; CDK2 -> G1_S_Transition [style=dashed]; } dot Caption: CDK2 inhibition
leading to G1/S cell cycle arrest.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative pyran
carboxylate derivatives against various cancer cell lines.
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Compound Specific Cancer Cell
L. . Assay IC50 (uM) Reference
Class Derivative Line
Ethyl 2-
amino-9-
bromo-4-
Pyrano[3,2- (furan-2-yl)-5-
c]quinoline-3-  0x0-5,6- A549 (Lung) Cytotoxicity ~35 [cite: ]
carboxylates dihydro-4H-
pyrano[3,2-
c]quinoline-3-
carboxylate
4H-Pyran Compound HCT-116 . i
T Cytotoxicity 75.10 [cite: ]
Derivatives 4d (Colon)
4H-Pyran Compound HCT-116 o )
T Cytotoxicity 85.88 [cite: ]
Derivatives 4k (Colon)
Pyranopyrazo  Compound Topo Il
Y ) py. P A549 (Lung) p N 2.07 [cite: ]
le Derivatives  7b Inhibition
Pyrazole CDK2 )
o Compound 9 - o 0.96 [cite: ]
Derivatives Inhibition
Furo[3,4- .
HelLa Anti- i
c]pyran-3a- Compound 3l ) ) ) 5.4 [cite: ]
(Cervical) proliferative
carboxylates

Antimicrobial Applications

Pyran carboxylates also exhibit promising activity against a range of pathogenic bacteria.

Mechanism of Action: DNA Gyrase Inhibition

A primary target for the antibacterial action of some pyran carboxylates is DNA gyrase, a type Il
topoisomerase in bacteria that is essential for DNA replication, transcription, and repair. By
inhibiting DNA gyrase, these compounds disrupt critical cellular processes, leading to bacterial
cell death.
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/l Nodes PyranCarboxylate [label="Pyran Carboxylate\nDerivative", fillcolor="#4285F4",
fontcolor="#FFFFFF"]; DNAGyrase [label="DNA Gyrase", fillcolor="#EA4335",
fontcolor="#FFFFFF"]; RelaxedDNA [label="Relaxed DNA", shape=cylinder,
fillcolor="#FBBCO05", fontcolor="#202124"]; SupercoiledDNA [label="Supercoiled DNA",
shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Replication [label="DNA Replication
&\nTranscription", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges PyranCarboxylate -> DNAGyrase [label="Inhibits"]; DNAGyrase -> RelaxedDNA
[label="Acts on"]; RelaxedDNA -> SupercoiledDNA [label="Negative Supercoiling",
style=dashed, arrowhead=none]; DNAGyrase -> SupercoiledDNA [style=invis];
SupercoiledDNA -> Replication [label="Essential for"]; } dot Caption: Inhibition of DNA gyrase
by pyran carboxylates.

Quantitative Data: Antimicrobial Activity

The minimum inhibitory concentrations (MICs) of various pyran carboxylate derivatives against
different bacterial strains are presented below.
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Compound Specific Bacterial
L. ) MIC (pg/mL) Reference
Class Derivative Strain
Spiro-4H-pyran Streptococcus )
o Compound 4l ) 125 [cite: ]
Derivatives pneumoniae
Spiro-4H-pyran o ) )
o Compound 4l Escherichia coli 125 [cite: ]
Derivatives
4H-Pyran Staphylococcus )
T Compound 4g - [cite: ]
Derivatives aureus
4H-Pyran ) Staphylococcus )
T Compound 4j ] o - [cite: ]
Derivatives epidermidis
] Staphylococcus
Spiro-4H-pyran o )
o Compound 5d aureus (clinical 32 [cite: ]
Derivatives ]
isolate)
) Streptococcus
Spiro-4H-pyran i
Compound 5d pyogenes 64 [cite: ]

Derivatives S
(clinical isolate)

Other Therapeutic Applications

Beyond their anticancer and antimicrobial effects, pyran carboxylates have demonstrated
potential in other therapeutic areas.

Antithrombotic Activity

Marine-derived pyran-isoindolone derivatives have been shown to possess significant
fibrinolytic activity, suggesting their potential as antithrombotic agents.[1][2][3] These
compounds can enhance the activity of urokinase, a key enzyme in the breakdown of blood
clots.

Antioxidant Activity

Several 4H-pyran derivatives have exhibited potent antioxidant properties, as demonstrated by
their ability to scavenge free radicals in assays such as the DPPH (2,2-diphenyl-1-
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picrylhydrazyl) assay. [cite: ] This activity is crucial in combating oxidative stress, which is

implicated in numerous diseases.

Quantitative Data: Antithrombotic and Antioxidant

Activities
Compound Specific . EC50/1C50
L. Activity Assay Reference
Class Derivative (nM)
Pyran- Urokinase
isoindolone F1 Fibrinolytic activity 59.7 [1][2]
Derivatives enhancement
Pyran- Urokinase
isoindolone F6 Fibrinolytic activity 42.3 [11[2]
Derivatives enhancement
4H-Pyran ) o DPPH radical )
o 4 Antioxidant _ 194.1 [cite: ]
Derivatives scavenging
4H-Pyran o DPPH radical )
T 49 Antioxidant ) 329.0 [cite: ]
Derivatives scavenging

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of Pyrano[3,2-c]quinoline-3-carboxylates

// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Reactants [label="4-hydroxy-2-0xo0-1,2-dihydroquinoline (1a-h)\n+\nEthyl (E)-2-cyano-3-(furan-
2-yl)acrylate (2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction
[label="Ethanol/K2CO3\nMicrowave Irradiation”, fillcolor="#FBBCO05", fontcolor="#202124"];
Purification [label="Filtration and Recrystallization", fillcolor="#F1F3F4", fontcolor="#202124"];
Product [label="Pyrano[3,2-c]quinoline-3-carboxylate\nDerivatives (3a-h)", shape=ellipse,
fillcolor="#34A853", fontcolor="#FFFFFF"];

I/l Edges Start -> Reactants; Reactants -> Reaction; Reaction -> Purification; Purification ->
Product; } dot Caption: General workflow for the synthesis of pyrano[3,2-c]quinoline-3-
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carboxylates.

Method: A mixture of 4-hydroxy-2-oxo-1,2-dihydroquinoline derivatives (1a—h) and ethyl (E)-2-
cyano-3-(furan-2-yl)acrylate (2) is prepared in ethanol with potassium carbonate (K2CO3) as a
catalyst. The reaction is carried out under microwave irradiation for a specified time. After
completion of the reaction (monitored by TLC), the solid product is filtered, washed with
ethanol, and purified by recrystallization to yield the desired pyrano[3,2-c]quinoline-3-
carboxylate derivatives (3a—h).

MTT Assay for Cytotoxicity

/l Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
CellSeeding [label="Seed cancer cells in a 96-well plate", fillcolor="#F1F3F4",
fontcolor="#202124"]; CompoundTreatment [label="Treat cells with pyran carboxylate
derivatives\n(various concentrations)", fillcolor="#FBBCO05", fontcolor="#202124"]; Incubationl
[label="Incubate for 24-72 hours", fillcolor="#F1F3F4", fontcolor="#202124"]; MTTAddition
[label="Add MTT solution to each well", fillcolor="#FBBCO05", fontcolor="#202124"]; Incubation2
[label="Incubate for 2-4 hours", fillcolor="#F1F3F4", fontcolor="#202124"]; Solubilization
[label="Add solubilization buffer (e.g., DMSO)\nto dissolve formazan crystals",
fillcolor="#FBBCO05", fontcolor="#202124"]; Absorbance [label="Measure absorbance at 570
nm", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Calculate cell viability and
IC50 values", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

I/l Edges Start -> CellSeeding; CellSeeding -> CompoundTreatment; CompoundTreatment ->
Incubationl; Incubationl -> MTTAddition; MTTAddition -> Incubation2; Incubation2 ->
Solubilization; Solubilization -> Absorbance; Absorbance -> Analysis; } dot Caption: Workflow
for the MTT cytotoxicity assay.

Protocol:

o Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000
cells/well and allowed to attach overnight.

o Compound Treatment: The cells are treated with various concentrations of the pyran
carboxylate derivatives and incubated for a period of 24 to 72 hours.
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o MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-
diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.

e Formazan Solubilization: A solubilization buffer (e.g., DMSO) is added to dissolve the
formazan crystals.

o Absorbance Measurement: The absorbance is measured at 570 nm using a microplate
reader.

o Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and
the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Topoisomerase Il Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the relaxation of supercoiled
plasmid DNA by Topoisomerase Il.

Protocol:

» Reaction Setup: A reaction mixture containing supercoiled plasmid DNA (e.g., pBR322),
Topoisomerase Il enzyme, and assay buffer is prepared.

« Inhibitor Addition: The pyran carboxylate derivative is added to the reaction mixture at
various concentrations.

¢ |ncubation: The reaction is incubated at 37°C for 30-60 minutes.

e Reaction Termination: The reaction is stopped by the addition of a stop buffer containing
SDS and proteinase K.

o Agarose Gel Electrophoresis: The DNA is separated on an agarose gel.

 Visualization: The DNA bands are visualized under UV light after staining with ethidium
bromide. Inhibition is observed as a decrease in the amount of relaxed DNA and an increase
in the amount of supercoiled DNA.

CDK2 Kinase Assay
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Principle: This assay measures the phosphorylation of a substrate by CDK2 in the presence
and absence of an inhibitor.

Protocol:

e Reaction Setup: A reaction mixture containing recombinant CDK2/cyclin A or E, a substrate
(e.g., histone H1), and kinase buffer is prepared.

« Inhibitor Addition: The pyran carboxylate derivative is added at various concentrations.

o Reaction Initiation: The reaction is initiated by the addition of ATP (often radiolabeled with
32p),

 Incubation: The reaction is incubated at 30°C for a specified time.

o Detection: The amount of phosphorylated substrate is quantified, typically by measuring the
incorporation of 32P using a scintillation counter or by using a luminescence-based assay that
measures the amount of ATP consumed.

o Data Analysis: The percentage of CDK2 inhibition is calculated, and the IC50 value is
determined.

Conclusion and Future Directions

Pyran carboxylates represent a highly promising class of compounds with a diverse range of
therapeutic applications. Their demonstrated efficacy as anticancer and antimicrobial agents,
coupled with their potential in treating thrombotic and oxidative stress-related diseases,
underscores their importance in drug discovery. The structure-activity relationship studies,
which reveal the impact of different substituents on biological activity, provide a valuable
roadmap for the rational design of more potent and selective derivatives.

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic
properties of lead compounds to enhance their in vivo efficacy and safety profiles. Further
elucidation of their mechanisms of action and the identification of novel molecular targets will
open new avenues for therapeutic intervention. The continued exploration of the vast chemical
space of pyran carboxylates holds significant promise for the development of next-generation
therapies for a multitude of human diseases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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